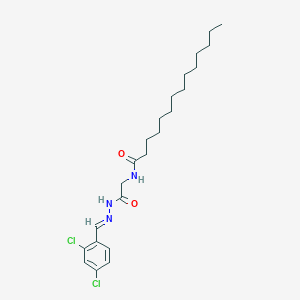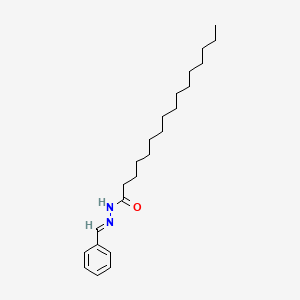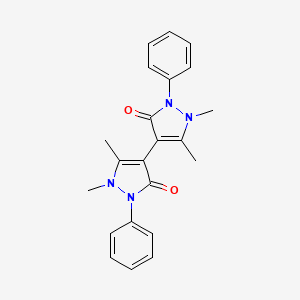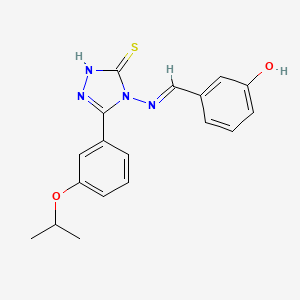
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H6N2O3S. Its molecular weight is approximately 174.18 g/mol . This compound belongs to the pyrimidine family and contains a thioxo group (S=) and a carboxylic acid functional group.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid involves various methods. One common approach is the reaction between a pyrimidine derivative and a thiol compound. For example, the reaction of 2,4-diamino-6-hydroxypyrimidine with carbon disulfide (CS2) yields the desired compound .
Reaction Conditions:: The reaction typically occurs under mild conditions, with CS2 acting as the sulfur source. Solvents like water or organic solvents may be used. The reaction temperature and time can vary depending on the specific synthetic route.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals . detailed industrial-scale processes remain proprietary.
Analyse Des Réactions Chimiques
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid can undergo several types of reactions:
Oxidation: It may be oxidized to form related compounds.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions at various positions are possible.
Common reagents and conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major products:
- Oxidation may yield carboxylic acid derivatives.
- Reduction can lead to corresponding hydroxyl or amino derivatives.
- Substitution reactions result in modified pyrimidine derivatives.
Applications De Recherche Scientifique
6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid finds applications in:
Chemistry: As a building block for pyrimidine-based compounds.
Biology: It may serve as a precursor for bioactive molecules.
Medicine: Research into potential pharmaceutical applications.
Industry: Possible use in specialty chemicals or materials.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid is unique due to its thioxo group, similar compounds include:
- 2-Oxo-6-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 6-(4-Hydroxyphenyl)-2-oxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid
These compounds share structural features but differ in substituents and functional groups . Researchers continue to explore their properties and applications.
Remember that this information is based on available literature, and further studies may provide additional insights into the compound’s properties and applications
Propriétés
Numéro CAS |
7153-53-9 |
|---|---|
Formule moléculaire |
C5H6N2O3S |
Poids moléculaire |
174.18 g/mol |
Nom IUPAC |
6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |
Clé InChI |
NQHUURCQMWOKLE-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=S)NC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12011546.png)
![[3-(4-chlorobenzoyl)oxy-4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12011547.png)
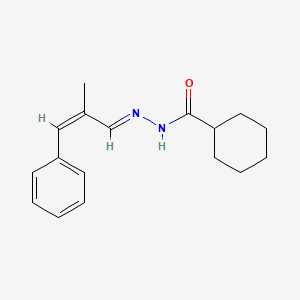
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12011551.png)



![(5Z)-3-(2-Ethylhexyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011573.png)
![1-{[4-(Diethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12011574.png)
